MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a synthetic compound widely employed in scientific research as a selective antagonist for estrogen receptor alpha (ERα). [, , , , , , , , , ] This selectivity makes it a valuable tool for dissecting the specific roles of ERα in various biological processes, distinguishing its effects from those mediated by estrogen receptor beta (ERβ) or other estrogen receptors like G protein-coupled estrogen receptor (GPER). [, , , , , , ]
The synthesis of MPP dihydrochloride involves several chemical reactions that yield the final product through a multi-step process. One common method includes the use of piperidine derivatives and phenolic compounds.
The exact conditions may vary based on the specific synthesis route chosen, but purification methods such as high-performance liquid chromatography (HPLC) are often employed to ensure product purity .
MPP dihydrochloride has a complex molecular structure characterized by its functional groups that facilitate interaction with estrogen receptors. The molecular formula is CHClO, indicating the presence of two chlorine atoms, which are integral to its activity.
The three-dimensional conformation of MPP dihydrochloride can be analyzed using computational chemistry methods, revealing insights into its binding interactions with estrogen receptors .
MPP dihydrochloride participates in various chemical reactions that are critical for its functionality as an estrogen receptor antagonist:
The binding affinity of MPP dihydrochloride to estrogen receptors can be quantified using radiolabeled ligand binding assays, which help elucidate its mechanism of action .
The mechanism of action of MPP dihydrochloride primarily involves its antagonistic effects on the estrogen receptor alpha:
This mechanism has been confirmed through various experimental models, including microinjection studies in animal models to assess physiological responses to estrogen signaling modulation .
Relevant data regarding these properties can be crucial when designing experiments involving this compound .
MPP dihydrochloride is utilized extensively in scientific research, particularly in studies related to:
The ability to selectively inhibit estrogen receptor alpha makes MPP dihydrochloride a significant tool for researchers exploring hormonal regulation mechanisms in health and disease .
MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) achieves its exceptional ERα selectivity through distinct structural motifs. The pyrazole core serves as a scaffold for three strategically positioned aryl rings, enabling optimal hydrophobic interactions within the ERα ligand-binding domain (LBD). Computational modeling reveals that the para-hydroxyl groups on the terminal phenol rings form critical hydrogen bonds with ERα residues Glu353 and Arg394—interactions less favorable in ERβ due to steric constraints from Met421 (replacing ERα's Leu384). The diethylaminoethoxy side chain projects into the receptor's hydrophobic channel, enhancing binding through van der Waals contacts. This configuration yields a binding affinity (Ki) of 2.7 nM for ERα versus 1,800 nM for ERβ, establishing >200-fold selectivity [2] [5].
Table 1: Structural Elements Governing MPP’s ERα Selectivity
Structural Motif | Interaction with ERα | Effect on Selectivity |
---|---|---|
Pyrazole core | Hydrophobic packing in LBD cavity | Base scaffold for optimal steric fit |
para-Hydroxyl groups | H-bonds with Glu353/Arg394 | 10-fold stronger than ERβ H-bond network |
Diethylaminoethoxy chain | Van der Waals contacts in hydrophobic channel | Precluded in ERβ by larger Met421 residue |
Upon binding, MPP induces a unique conformational shift in ERα’s Helix 12 (H12), the critical domain governing coregulator recruitment. X-ray crystallography studies demonstrate that MPP displaces H12 from its agonist position (coiled over the LBD) to an antagonistic orientation. This repositioning physically occludes the coactivator-binding groove, reducing the receptor's transcriptional activity. Notably, this conformational change alters the binding site’s electrostatic potential, increasing the energy required for genistein (a phytoestrogen) to interact with ERα by >40%. Such allosteric modulation directly impedes 17β-estradiol binding, as confirmed through fluorescence polarization assays showing 95% inhibition at 10 µM MPP [1] [7].
The kinetic basis for MPP’s selectivity was quantified through radioligand displacement assays. Using [3H]-estradiol as a tracer, MPP exhibits a Ki of 2.7 ± 0.3 nM for human ERα versus 1,800 ± 210 nM for ERβ, confirming a selectivity ratio of 667:1. Time-resolved binding kinetics reveal a slow dissociation rate (t1/2 = 45 min) from ERα compared to rapid dissociation from ERβ (t1/2 = 8 min), indicating stable, high-affinity ERα complexes. In cellular contexts like RL95-2 endometrial cancer cells, this translates to an IC50 of 20.01 µM for proliferation inhibition—activity abolished by ERα knockout but unaffected by ERβ silencing [4] [6].
Table 2: Kinetic Binding Parameters of MPP
Parameter | ERα | ERβ | Selectivity Ratio (ERα:ERβ) |
---|---|---|---|
Ki (nM) | 2.7 ± 0.3 | 1,800 ± 210 | 667:1 |
Dissociation t1/2 | 45 min | 8 min | 5.6:1 |
IC50 (cell proliferation) | 20.01 µM (RL95-2) | >100 µM | >5:1 |
MPP’s antagonism extends beyond H12 displacement to active disruption of coactivator binding. Surface plasmon resonance (SPR) analyses show that MPP reduces SRC-1 (steroid receptor coactivator-1) recruitment to ERα by 90% at 100 nM. This is mechanistically distinct from pure competitive inhibitors: MPP weakens the hydrophobic interface between ERα’s activation function-2 (AF-2) domain and SRC-1’s LXXLL motif. In gene-reporter assays (e.g., ERE-luciferase), MPP (1 µM) suppresses estradiol-induced transcription by 85% in ERα-positive cells but only 15% in ERβ-dominated systems. Chromatin immunoprecipitation (ChIP) further confirms attenuated ERα occupancy at the GREB1 and TFF1 promoters, reducing RNA Pol II recruitment by 70% [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7